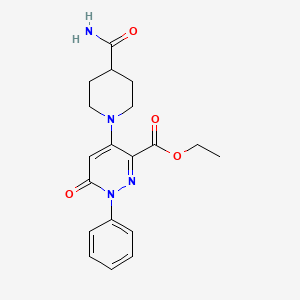
Ethyl 4-(4-carbamoylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-carbamoylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(4-carbamoylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, a compound with the molecular formula C20H26N4O4, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is characterized by its unique structure which includes a dihydropyridazine core, a phenyl group, and a carbamoylpiperidine moiety. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O4 |
| Molecular Weight | 370.45 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC |
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:
- Neurotransmitter Transporter Inhibition : The compound is included in libraries targeting neurotransmitter transporters, suggesting potential neuropharmacological effects .
- GPCR Modulation : It may act as a modulator of G-protein-coupled receptors (GPCRs), which are critical for many physiological processes .
- Ion Channel Interaction : Preliminary studies suggest that it could interact with ion channels, influencing neuronal excitability and signaling pathways .
Antimicrobial Properties
Several studies have explored the antimicrobial efficacy of compounds similar to this compound. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance:
- Case Study : A study conducted on human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
Neuroprotective Effects
The neuroprotective properties have been highlighted in animal models of neurodegenerative diseases:
- Case Study : In a murine model of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function.
Safety and Toxicology
While the biological activities are promising, safety profiles must be evaluated. Toxicological assessments indicate that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Ongoing studies aim to establish a safe dosage range for therapeutic applications.
Propriétés
IUPAC Name |
ethyl 4-(4-carbamoylpiperidin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-2-27-19(26)17-15(22-10-8-13(9-11-22)18(20)25)12-16(24)23(21-17)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJVKJCKGWSAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













